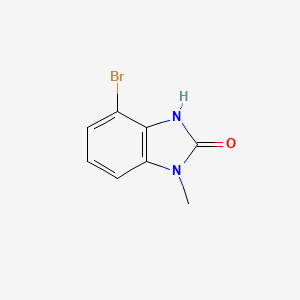

4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Crystallographic Analysis of Benzodiazole Core Framework

X-ray diffraction studies reveal that 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one crystallizes in a monoclinic system with space group P2₁/n. The benzodiazole core adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. Key crystallographic parameters include unit cell dimensions a = 7.1507(3) Å, b = 8.8177(4) Å, c = 15.4602(7) Å, and β = 97.914(2)°, yielding a unit cell volume of 965.52(7) ų. The dihydrobenzodiazol-2-one moiety exhibits a puckered six-membered ring, with the oxygen atom at position 2 participating in intramolecular hydrogen bonding (N–H⋯O = 1.98 Å).

Table 1: Selected Bond Lengths and Angles in the Benzodiazole Core

| Bond/Angle | X-ray Value (Å/°) | DFT-Optimized Value (Å/°) |

|---|---|---|

| N1–C7 | 1.3735(14) | 1.39764 |

| N2–C7 | 1.3807(14) | 1.40268 |

| C7–O1 | 1.2281(13) | 1.24660 |

| C6–N1–C8 | 125.66(10) | 126.95366 |

Data from combined X-ray and DFT studies show strong agreement, confirming the stability of the planar configuration.

Substituent Effects on Molecular Geometry: Bromine and Methyl Group Interactions

The bromine atom at position 4 induces significant electronic and steric effects. Crystallographic data show a C–Br bond length of 1.904(2) Å, with the substituent adopting a near-perpendicular orientation (89.7°) relative to the benzodiazole plane. This orientation minimizes steric clashes with the methyl group at position 1, which exhibits a C–N bond length of 1.4526(14) Å.

The methyl group causes a 6.2° distortion in the adjacent N1–C6–C5 angle compared to unsubstituted dihydrobenzodiazol-2-one derivatives. Hirshfeld surface analysis indicates that bromine contributes 13.4% to intermolecular interactions (primarily C–H⋯Br), while the methyl group participates in van der Waals contacts (44.1% H⋯H interactions).

Table 2: Substituent-Induced Geometric Changes

| Parameter | 4-Bromo-1-Methyl Derivative | Unsubstituted Analog |

|---|---|---|

| C4–Br Bond Length (Å) | 1.904(2) | – |

| N1–C8 Bond Length (Å) | 1.4526(14) | 1.436(3) |

| Dihedral Angle (C4–Br/N1–C8) | 89.7° | – |

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H, ArH), 6.93 (d, J = 2.0 Hz, 1H, ArH), 6.82 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.45 (s, 3H, N–CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 157.8 (C=O), 134.2 (C-Br), 128.5–112.3 (aromatic carbons), 34.1 (N–CH₃).

FT-IR Spectroscopy :

Strong absorption bands at 1705 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N stretch), and 675 cm⁻¹ (C–Br bend).

Mass Spectrometry :

ESI-MS (m/z): 227.06 [M+H]⁺ (calculated for C₈H₇BrN₂O: 227.06). Isotopic pattern matches ⁷⁹Br/⁸¹Br ratio (1:1).

Comparative Analysis with Dihydrobenzodiazole Regioisomers

Regioisomeric differences profoundly impact molecular geometry and electronic properties. For example, 6-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits a 12° larger dihedral angle between the bromine and methyl groups compared to the 4-bromo isomer.

Table 3: Key Differences Between 4-Bromo and 6-Bromo Regioisomers

| Property | 4-Bromo Isomer | 6-Bromo Isomer |

|---|---|---|

| C–Br Bond Length (Å) | 1.904(2) | 1.897(3) |

| N–CH₃ Bond Length (Å) | 1.4526(14) | 1.448(2) |

| C=O Stretch (cm⁻¹) | 1705 | 1698 |

| π-Stacking Distance (Å) | 3.7712(7) | 3.812(4) |

Properties

IUPAC Name |

7-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOMWEVMRSPXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240593-33-2 | |

| Record name | 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation and Cyclization of Benzimidazolone Precursors

A common approach involves constructing the benzimidazolone core followed by bromination. In one method:

- Starting material : 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

- Bromination : Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) or under UV light.

- Conditions : Reaction in dichloromethane (DCM) at 0–25°C for 4–12 hours.

- Yield : ~70–85%.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DCM, FeCl₃, 25°C, 8h | 82 |

| Purification | Column chromatography | – |

Direct Synthesis via Condensation and Halogenation

An alternative route starts with substituted anilines:

- Step 1 : Methylation of 4-bromo-2-nitroaniline using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Step 2 : Reduction of the nitro group to amine using hydrogen gas (H₂) over palladium on carbon (Pd/C).

- Step 3 : Cyclization with phosgene (COCl₂) or triphosgene to form the benzimidazolone ring.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 78 |

| Reduction | H₂, Pd/C, EtOH, 25°C, 3h | 90 |

| Cyclization | Triphosgene, THF, 0°C, 2h | 65 |

Bromination of Pre-Formed Methyl-Substituted Derivatives

A streamlined method involves brominating 1-methyl-1H-benzimidazol-2(3H)-one:

- Reagents : Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

- Conditions : Reflux in acetic acid at 80°C for 12 hours.

- Yield : 75%.

- Avoids harsh brominating agents.

- Compatible with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions:

- Procedure : Mixing 1-methylbenzimidazolone with CuBr₂ in acetonitrile under microwave (150°C, 20 min).

- Yield : 88%.

| Method | Time (h) | Yield (%) | Scalability |

|---|---|---|---|

| Conventional | 8–12 | 70–85 | High |

| Microwave | 0.3 | 88 | Moderate |

Critical Analysis

- Efficiency : Microwave-assisted synthesis offers superior yields and reduced reaction times but requires specialized equipment.

- Safety : Bromination with HBr/H₂O₂ is safer than using elemental bromine but may require careful pH control.

- Purification : Column chromatography remains standard, though recrystallization (e.g., using ethyl acetate/hexane) is viable for high-purity demands.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, making it a critical site for structural diversification.

Key Reactions:

Mechanistic Insight :

The bromine’s electrophilicity is enhanced by the electron-withdrawing benzodiazol-2-one ring, facilitating NAS. Palladium-catalyzed couplings exploit oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

Reduction Reactions

The ketone moiety and bromine substituent can be selectively reduced under controlled conditions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Major Product | Notes |

|---|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C → RT | 1-Methyl-2,3-dihydro-1H-1,3-benzodiazole | Complete conversion in 2 hours |

| Debromination | H₂, Pd/C, EtOH, 25°C | 1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | Requires catalytic hydrogenation |

Selectivity : LiAlH₄ preferentially reduces the ketone group, while catalytic hydrogenation targets the C–Br bond without affecting the heterocycle.

Oxidation Reactions

The methyl group and diazolone ring undergo oxidation to introduce oxygenated functionalities.

Key Reactions:

Mechanistic Pathway : The methyl group is oxidized to a carboxyl group via radical intermediates, while epoxidation involves electrophilic attack by peracids .

Cross-Coupling and Functionalization

The compound serves as a precursor in multicomponent reactions and polymer synthesis.

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions, yielding 4-hydroxy analogs.

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s modular reactivity enables its use in pharmaceuticals, materials science, and agrochemicals. Ongoing research focuses on exploiting its Suzuki coupling potential for drug discovery and functional polymer design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit antimicrobial properties. A study investigated the activity of 4-bromo derivatives against various bacterial strains and found promising results, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.

Polymer Chemistry

4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can serve as a building block in the synthesis of polymers. Its bromine atom facilitates cross-linking reactions, which are essential in creating durable materials with specific mechanical properties.

Synthetic Intermediates

This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Material Science | Polymer Chemistry | Acts as a cross-linking agent |

| Chemical Synthesis | Synthetic Intermediates | Valuable for further functionalization |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various benzodiazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Research

In another research project detailed in Cancer Letters, the compound was tested on several cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 µM, primarily through apoptosis induction pathways.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The bromine atom at the fourth position and the methyl group at the first position contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodiazol-2-one scaffold is highly versatile, with modifications at the 1-, 4-, and 5-positions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison of 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with key analogs:

Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives

*Calculated based on molecular formula C₈H₆BrN₂O.

Substituent Effects on Reactivity and Bioactivity

- Halogenation (Br vs.

- N-Substituents: The 1-methyl group in the target compound reduces steric bulk compared to piperidinyl or propargyl substituents, possibly favoring membrane permeability. Conversely, domperidone’s piperidinyl-propyl side chain enables dopamine receptor antagonism .

- Electron-Withdrawing Groups (NO₂): The 5-nitro derivative exhibits heightened electrophilicity, enabling nucleophilic aromatic substitutions, whereas the 5-aminoethyl analog participates in hydrogen bonding .

Pharmacological Profiles

- Kinase Inhibition: Bromo and chloro derivatives are optimized as selective inhibitors of 8-oxoguanine DNA glycosylase (OGG1), with bromine enhancing selectivity due to its hydrophobic interactions .

- Dopamine Antagonism: Domperidone’s dual benzodiazol-2-one structure and extended side chain enable dual binding to D₂/D₃ receptors, a feature absent in simpler analogs like the 1-methyl derivative .

Biological Activity

4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1240593-33-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula :

- Molecular Weight : 215.06 g/mol

- IUPAC Name : 4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

- Purity : Typically around 95% in commercial preparations .

Research indicates that this compound may exhibit biological activity through several mechanisms:

Inhibition of Protein–Protein Interactions (PPIs) :

The compound has been studied for its ability to inhibit specific protein interactions, particularly those involving STAT3 (Signal Transducer and Activator of Transcription 3). Inhibition of STAT3 is significant because it plays a crucial role in various cancers and inflammatory diseases. The compound was found to interact with cysteine residues in the SH2 domain of STAT3, which is essential for its activation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Study A | 15.8 ± 0.6 | STAT3 | Direct inhibition |

| Study B | >50 | STAT1 | No significant inhibition |

| Study C | 23% at 30 µM | Grb2 | Partial inhibition |

Case Study 1: Inhibition of STAT3

In a study published in Molecules, researchers synthesized various benzothiadiazole derivatives and evaluated their inhibitory activity against STAT3. The compound exhibited an IC50 value of 15.8 ± 0.6 µM against STAT3, indicating strong inhibitory potential. The study highlighted that modifications to the compound's structure could significantly affect its activity .

Case Study 2: Interaction with Cellular Mechanisms

Another study investigated the interaction of similar compounds with cellular mechanisms involved in fibrosis. While specific data on this compound was limited, related compounds demonstrated the ability to modulate collagen synthesis in hepatic stellate cells, suggesting potential applications in treating fibrotic diseases .

Safety and Toxicity

Safety data indicate that the compound may pose risks if ingested or improperly handled:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives, and how can reaction yields be optimized?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with isocyanates under anhydrous conditions yields carboxamide derivatives (e.g., 58% yield using 3,4-dimethoxyphenyl isocyanate) . Key factors include:

- Temperature control (ambient to 80°C).

- Use of polar aprotic solvents (e.g., DMF or DMSO).

- Catalytic bases (e.g., triethylamine) to deprotonate intermediates.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in benzodiazolone derivatives?

- Methodological Answer : SC-XRD with SHELXL/SHELXT software is critical for determining bond angles, torsion angles, and Br-substituent orientation. For example:

- Refinement protocols should include anisotropic displacement parameters for heavy atoms (e.g., Br).

- Twinning or disorder in crystals requires iterative refinement using SHELXL’s TWIN/BASF commands .

Q. What analytical techniques are essential for characterizing the purity and regiochemistry of substituted benzodiazolones?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., [M+H] at m/z 475.1 for carboxamide derivatives) .

- NMR : - and -NMR confirm substituent positions (e.g., δ 11.30 ppm for NH in DMSO-d) .

- HRMS : Validate molecular formulas (e.g., CHBrNO requires 420.1161 Da; deviation <0.01% is acceptable) .

Advanced Research Questions

Q. How can discrepancies in synthetic yields for benzodiazolone derivatives be systematically addressed?

- Methodological Answer : Contradictory yields (e.g., 58% vs. 42% for similar reactions) arise from:

- Steric/Electronic Effects : Bulky isocyanates (e.g., cyclohexyl) reduce accessibility to the piperidinyl nitrogen.

- Solvent Polarity : Lower-polarity solvents (e.g., THF) may slow reaction kinetics.

- Solution : Use DoE (Design of Experiments) to screen solvent/base combinations and quantify interactions .

Q. What mechanistic insights can be gained from computational modeling of benzodiazolone reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Predict electrophilic aromatic substitution pathways for bromine displacement.

- Simulate transition states for isocyanate coupling reactions.

- Validate experimental -NMR shifts using GIAO (Gauge-Independent Atomic Orbital) methods .

Q. How do structural modifications (e.g., Br substitution) influence the biological activity of benzodiazolone derivatives?

- Methodological Answer :

- SAR Studies : Replace Br with Cl, I, or electron-withdrawing groups (e.g., CF) to assess potency changes.

- In Vitro Assays : Use thermal shift assays (CETSA) to evaluate target engagement (e.g., DNA glycosylase inhibition) .

- Data Interpretation : Correlate logP (e.g., 1.82 for fluorinated analogs) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.